ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
Description
Ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 1,2,3,4-tetrahydro-2-oxopyrimidine core. Key structural features include:
- Position 4: A sulfanyl (-S-) group linked to a 2-(naphthalen-1-ylamino)-2-oxoethyl moiety, introducing a naphthalene-based amide substituent.
- Position 5: An ethyl carboxylate ester, enhancing lipophilicity and influencing bioavailability.
- Position 6: A methyl group contributing to steric and electronic effects.
- Position 2: A ketone group, critical for hydrogen bonding and molecular recognition .
Properties
Molecular Formula |
C20H19N3O4S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-19(25)17-12(2)21-20(26)23-18(17)28-11-16(24)22-15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,3,11H2,1-2H3,(H,22,24)(H,21,23,26) |
InChI Key |
ISIDXCADYKKTHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Biological Activity
Ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is a compound belonging to the pyrimidine family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data from various studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrimidine ring, an ethyl ester group, and a naphthalenamine moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated the potential of pyrimidine derivatives in cancer therapy. This compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies
-
Cytotoxicity Assay : In vitro cytotoxicity was assessed using the MTT assay against several cancer cell lines including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). The IC50 values observed were indicative of significant cytotoxic effects, with values ranging from 5.69 µM to 9.36 µM for certain derivatives .
Cell Line IC50 (µM) MCF-7 5.69 - 9.36 PC3 21.62 - 38.36 HepG2 11.71 - 14.68 - Mechanism of Action : In silico docking studies indicated that the compound may interfere with hormonal signaling pathways critical for tumor growth, particularly in breast cancer cells .
Anti-inflammatory Activity
Pyrimidine derivatives have also been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.
Research Findings
A study highlighted that compounds similar to ethyl 6-methyl derivatives displayed potent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) . This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases.
Antimicrobial Activity
Pyrimidines have been recognized for their antimicrobial properties against various pathogens.
Experimental Results
Research has shown that certain pyrimidine derivatives possess significant antibacterial activity against strains such as Corynebacterium xerosis and Arcanobacterium haemolyticum. The most active compounds exhibited minimum inhibitory concentrations (MICs) that were effective against a broad spectrum of bacteria .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of ethyl 6-methyl derivatives is crucial for optimizing their biological activity. Substituents on the pyrimidine ring significantly affect their potency and selectivity against specific biological targets .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine core, which is known for its diverse biological activities. The presence of a naphthalenyl group and a sulfanyl moiety enhances its potential interactions with biological targets. The chemical structure can be represented as follows:
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit anti-inflammatory properties. Ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate has been evaluated for its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory pathway.
Case Study: Molecular Docking Studies
A molecular docking study demonstrated that this compound could effectively bind to the active site of 5-LOX, suggesting it may inhibit the enzyme's activity. This inhibition could lead to reduced production of inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly in targeting specific cancer pathways. Pyrimidine derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro studies have shown that related pyrimidine compounds can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have demonstrated effectiveness against breast and colon cancer cell lines, indicating that this compound may exhibit similar effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The compound has been characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Provides information on the molecular structure and confirms the presence of specific functional groups.
- Mass Spectrometry (MS)
- Used to determine the molecular weight and confirm the purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
Key Differences :
Aromatic vs. Aliphatic Substituents: Target Compound: Naphthalen-1-ylamino group (polycyclic aromatic). Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate (): Phenyl group (monocyclic aromatic). Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate (): p-Tolyl group (methyl-substituted phenyl).
The naphthalene group in the target compound increases molecular weight (~420 g/mol vs.
Functional Group Modifications: Thieno[2,3-d]pyrimidine Derivatives (): A fused thiophene-pyrimidine core replaces the simple pyrimidine ring, altering electronic properties and binding affinity. The sulfanyl-N-naphthalen-1-ylacetamide substituent in these analogs may target kinases or proteases due to enhanced π-stacking .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Aromatic Substituent | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~420 | ~3.8 | Naphthalene | Oxo, sulfanyl, carboxylate |
| Ethyl 4-amino-2-phenacylsulfanyl... (Ev5) | ~350 | ~2.5 | Phenyl | Oxo, sulfanyl, carboxylate |
| Thienopyrimidine (Ev12) | ~500 | ~4.2 | Naphthalene | Oxo, sulfanyl, thiophene |
*logP estimated using fragment-based methods (e.g., Moriguchi method).
Structural and Crystallographic Insights
- Hydrogen Bonding : The oxo group at position 2 and amide in the naphthalene substituent likely form intermolecular hydrogen bonds, stabilizing crystal packing (as seen in cyclohexylmethyl analogs, ) .
Q & A
Q. What are the optimal synthetic routes for ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Pyrimidine Formation : Condensation of thiourea with β-keto esters under acidic conditions to form the pyrimidine ring.
Sulfanyl Group Introduction : Reaction with 2-(naphthalen-1-ylamino)-2-oxoethyl thiol via nucleophilic substitution.
Esterification : Ethyl ester formation using ethanol under reflux with catalytic acid.
Q. Key Considerations :
- Catalysts : Pd(PPh₃)₄ or Cu(I) catalysts improve cross-coupling efficiency for sulfur incorporation (common in analogous syntheses) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity for thiol substitution .
- Purity Control : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the final compound (>95% purity) .
Q. Example Protocol :
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How can computational methods predict the reactivity of intermediates in the synthesis?
Methodological Answer:
- Quantum Chemical Calculations (DFT) : Optimize transition states for sulfur substitution steps to identify energy barriers. For example:
- B3LYP/6-31G(d) : Predicts activation energy for thiol coupling (~25 kcal/mol) .
- Reaction Path Screening : Use software like GRRM to explore alternative pathways (e.g., competing oxidation of thiols) .
- Solvent Effects : COSMO-RS models simulate solvent polarity impact on reaction rates (e.g., DMF vs. THF) .
Q. Case Study :
- Intermediate Stability : DFT analysis of 2-(naphthalen-1-ylamino)-2-oxoethyl thiol reveals steric hindrance from the naphthalene group, requiring elevated temperatures (80–100°C) for efficient coupling .
Q. How does the naphthalene moiety influence the compound’s electronic properties and bioactivity?
Methodological Answer:
- Electronic Effects :
- Bioactivity Correlation :
Q. How can statistical experimental design optimize reaction conditions for scale-up?
Methodological Answer:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ design. For example:
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield (e.g., 75°C, 5 mol% Pd, DMF:H₂O 4:1) .
- Robustness Testing : Evaluate reproducibility under ±10% parameter variations (e.g., yield variation <5%) .
Q. Case Study :
Q. What strategies address discrepancies in reported spectral data for this compound?
Methodological Answer:
- Purity Verification : Use HPLC (C18 column, acetonitrile/water) to confirm >95% purity before spectral analysis .
- Deuterated Solvent Effects : Compare NMR in DMSO-d₆ vs. CDCl₃ to resolve signal splitting from residual protons .
- Cross-Validation : Match experimental IR with computed spectra (e.g., Gaussian 16) to assign ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
